1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H19F3N4O5 and its molecular weight is 440.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has shown that compounds similar to "1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione" play a crucial role in the synthesis of various heterocyclic compounds. For instance, the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, through the interaction with aromatic aldehydes, has been explored. These processes involve cyclization giving rise to bicyclic compounds, 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Pharmacological Studies
Pharmacological studies have investigated the structure-activity relationships of imidazolidine-2,4-dione derivatives, including their anti-arrhythmic activity in vitro and in vivo. These studies suggest potential applications in the development of new therapeutic agents. For example, certain derivatives have shown properties belonging to class Ia according to the Vaughan Williams classification, indicating their potential use in managing cardiac arrhythmias (Pękala, Stadnicka, Broda, Zygmunt, Filipek, & Kieć‐Kononowicz, 2005).
Molecular Design and Hypoglycemic Activity
The molecular design and synthesis of thiazolidine-2,4-diones have been explored for their hypoglycemic activity. This involves the design of imidazopyridine thiazolidine-2,4-diones as conformationally restricted analogues of known hypoglycemic compounds, evaluated for their effect on insulin-induced adipocyte differentiation and their in vivo hypoglycemic activity in diabetic mice. Such research highlights the potential for developing new antidiabetic medications (Oguchi Minoru et al., 2000).
Anticancer Studies
Docking studies on some synthesized derivatives for breast cancer suggest the significance of the oxolone moiety for good interaction with the cancer cell line, indicating their potential as anticancer agents (Ghada E. Abd El Ghani, Elmorsy, & Ibrahim, 2022).
将来の方向性
作用機序
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that compounds containing an imidazole moiety, such as this one, have been known to show a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to induce a variety of effects at the molecular and cellular level .
特性
IUPAC Name |
1-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O5/c20-19(21,22)11-26-16(28)10-24(17(26)29)12-5-7-23(8-6-12)15(27)9-25-13-3-1-2-4-14(13)31-18(25)30/h1-4,12H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLDDPFNDGCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。